molecular formula C36H62O31 B8128051 6-A-D-Maltotriosyl-maltotriose

6-A-D-Maltotriosyl-maltotriose

Cat. No.: B8128051
M. Wt: 990.9 g/mol
InChI Key: DKBKEVTXZVYBTK-ZXRAELBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbohydrate structures like the one represented by 6-A-D-Maltotriosyl-maltotriose typically involves the synthesis of individual monosaccharides followed by their sequential assembly into oligosaccharides or polysaccharides. The synthetic routes often include glycosylation reactions, where glycosyl donors and acceptors are coupled under specific conditions to form glycosidic bonds .

Industrial Production Methods

Industrial production of complex carbohydrates can involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds, or chemical synthesis, which may include protecting group strategies to control the regio- and stereochemistry of the glycosidic linkages . The choice of method depends on the desired structure and complexity of the carbohydrate.

Chemical Reactions Analysis

Types of Reactions

Carbohydrates undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in carbohydrate chemistry include:

    Oxidizing agents: Nitric acid, bromine water.

    Reducing agents: Sodium borohydride, hydrogen in the presence of a catalyst.

    Protecting groups: Acetyl chloride, benzyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of glucose can yield gluconic acid, while reduction can produce sorbitol .

Mechanism of Action

The mechanism by which carbohydrates exert their effects involves their interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can trigger various biochemical pathways, including signal transduction, metabolic processes, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the one represented by 6-A-D-Maltotriosyl-maltotriose include other complex carbohydrates such as:

Uniqueness

The uniqueness of the compound lies in its specific monosaccharide composition and linkage pattern, which can be precisely represented using the WURCS notation. This allows for accurate depiction and analysis of its structure and function .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-7-13(42)15(44)22(51)33(59-7)65-29-10(4-40)62-36(26(55)19(29)48)67-28-9(3-39)60-32(24(53)18(28)47)57-6-12-14(43)16(45)23(52)34(63-12)66-30-11(5-41)61-35(25(54)20(30)49)64-27-8(2-38)58-31(56)21(50)17(27)46/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBKEVTXZVYBTK-ZXRAELBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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